molecular formula C14H10N2O3 B4192287 4-[(3-Nitrophenyl)methoxy]benzonitrile

4-[(3-Nitrophenyl)methoxy]benzonitrile

Cat. No.: B4192287
M. Wt: 254.24 g/mol
InChI Key: UIUKPEADZJFOEL-UHFFFAOYSA-N
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Description

4-[(3-Nitrophenyl)methoxy]benzonitrile is an organic compound with the molecular formula C14H10N2O3 It is a derivative of benzonitrile, featuring a nitrobenzyl group attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Nitrophenyl)methoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Nitrophenyl)methoxy]benzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzonitrile moiety can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Strong bases such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Reduction: 4-[(3-aminobenzyl)oxy]benzonitrile.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Nitrophenyl)methoxy]benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

    Chemical Biology: Employed as a building block in the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 4-[(3-Nitrophenyl)methoxy]benzonitrile largely depends on its chemical reactivity. For instance, in medicinal applications, the reduction of the nitro group to an amino group can lead to interactions with biological targets such as enzymes or receptors. The molecular pathways involved would vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, simpler in structure and used as a precursor in various chemical syntheses.

    4-[(4-nitrobenzyl)oxy]benzonitrile: A similar compound with the nitro group in a different position, which can lead to different reactivity and applications.

Uniqueness

4-[(3-Nitrophenyl)methoxy]benzonitrile is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The ether linkage also adds to its distinct properties compared to other benzonitrile derivatives.

Properties

IUPAC Name

4-[(3-nitrophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c15-9-11-4-6-14(7-5-11)19-10-12-2-1-3-13(8-12)16(17)18/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUKPEADZJFOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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